N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(piperidin-1-ylsulfonyl)benzamide
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Description
N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(piperidin-1-ylsulfonyl)benzamide is a useful research compound. Its molecular formula is C21H28N4O3S2 and its molecular weight is 448.6. The purity is usually 95%.
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Scientific Research Applications
Molecular Interaction and Pharmacophore Models
A study by Shim et al. (2002) focused on the molecular interaction of N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide with the CB1 cannabinoid receptor. They used the AM1 molecular orbital method for conformational analysis and developed unified pharmacophore models for CB1 receptor ligands (Shim et al., 2002).
Heterocyclic Synthesis and Antimicrobial Activity
Hussein et al. (2009) conducted a study on N-1-Naphthyl-3-oxobutanamide in heterocyclic synthesis, leading to the formation of various compounds including those with thieno[2,3-b]pyridine derivatives, demonstrating the diverse applications in chemical synthesis (Hussein et al., 2009).
Inhibition Studies in Biochemistry
Aicher et al. (2000) studied secondary amides of (R)-3,3,3-trifluoro-2-hydroxy-2-methylpropionic acid, including compounds structurally related to the query compound, as inhibitors of pyruvate dehydrogenase kinase. This highlights the potential use in biochemistry and pharmaceutical research (Aicher et al., 2000).
Design and Synthesis for Antipsychotic Agents
Norman et al. (1996) focused on the synthesis and evaluation of heterocyclic carboxamides as potential antipsychotic agents, exploring different heterocyclic analogues for medical applications (Norman et al., 1996).
Development of Antituberculosis Compounds
Jeankumar et al. (2013) synthesized a series of compounds for in vitro evaluation against Mycobacterium tuberculosis, demonstrating the potential of such compounds in the development of antituberculosis drugs (Jeankumar et al., 2013).
properties
IUPAC Name |
N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-4-piperidin-1-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O3S2/c1-21(2,3)25-19(17-13-29-14-18(17)23-25)22-20(26)15-7-9-16(10-8-15)30(27,28)24-11-5-4-6-12-24/h7-10H,4-6,11-14H2,1-3H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHOUUGSSLGVHNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C(=C2CSCC2=N1)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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